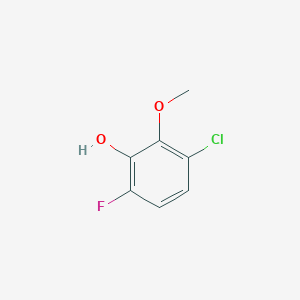

3-Chloro-6-fluoro-2-methoxyphenol

Description

Historical Context of Halogenated and Methoxylated Phenols

The study of phenols dates back to the 19th century, with the isolation of pure phenol (B47542) in 1834. nih.gov The reactivity of the phenol ring towards electrophilic substitution reactions, such as halogenation, was recognized early on. wikipedia.org This led to the synthesis of a wide array of halogenated phenols, which found use as antiseptics, disinfectants, and preservatives. nih.gov For instance, pentachlorophenol (B1679276) has been used as a wood preservative, while various brominated phenols serve as flame retardants. nih.gov

Similarly, methoxylated phenols, such as guaiacol (B22219) (2-methoxyphenol), have a long history. wikipedia.orgnih.gov Guaiacol itself was first isolated in 1826 and is a naturally occurring compound found in wood smoke and various plant essential oils. wikipedia.org Methoxyphenols are significant as they are considered potential biomarkers for exposure to biomass smoke. wikipedia.org The introduction of a methoxy (B1213986) group to the phenolic ring alters its electronic properties and reactivity, opening up different avenues for chemical synthesis and application.

Significance of 3-Chloro-6-fluoro-2-methoxyphenol in Contemporary Chemical Sciences

In the vast landscape of substituted phenols, this compound represents a molecule with a unique combination of functional groups. The presence of both chloro and fluoro substituents, in addition to a methoxy group, on the phenol ring suggests a compound with distinct chemical and physical properties. While specific research directly detailing the applications of this compound is not extensively available in the public domain, its structural motifs are found in various molecules of interest in medicinal chemistry and materials science. The precise arrangement of these substituents can influence factors such as acidity, reactivity, and biological activity.

The chloro and fluoro groups, being electron-withdrawing, are expected to increase the acidity of the phenolic proton. The methoxy group, on the other hand, is an electron-donating group. The interplay of these electronic effects, combined with the steric hindrance they impose, makes this compound a valuable building block in organic synthesis. Its structure is related to other important chemical intermediates, such as 2-chloro-6-fluoro-3-methoxybenzaldehyde (B2439316) and 1-(2-chloro-6-fluoro-3-methoxyphenyl)ethanol. chemicalbook.combldpharm.com

Research Gaps and Opportunities in the Study of Halogenated Methoxyphenols

While the individual classes of halogenated and methoxylated phenols have been extensively studied, there are significant research gaps concerning polysubstituted phenols containing a combination of different halogens and a methoxy group, such as this compound. A primary area for future investigation is the comprehensive characterization of its physical and chemical properties.

A significant opportunity lies in exploring the synthetic utility of this compound. Its unique substitution pattern could be leveraged to create novel and complex molecular architectures. Furthermore, systematic studies into its potential biological activities are warranted. Given that many halogenated phenols exhibit antimicrobial properties and other biological effects, it is plausible that this compound could possess interesting and potentially useful bioactivities. nih.govnih.gov The development of efficient and scalable synthetic routes to this and related compounds would be a crucial first step in unlocking their research potential.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆ClFO₂ |

| Molecular Weight | 176.57 g/mol |

| Appearance | Solid |

| InChI | 1S/C7H6ClFO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3 |

| InChI Key | YJSDVAWUSTVUQS-UHFFFAOYSA-N |

| SMILES String | OC1=C(F)C=CC(OC)=C1Cl |

Source: Sigma-Aldrich sigmaaldrich.com

Table 2: Related Halogenated and Methoxylated Phenols

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 2-Fluoro-6-methoxyphenol | 73943-41-6 | C₇H₇FO₂ | Fluoro and methoxy substituents. sigmaaldrich.com |

| 2-Chloro-6-fluoro-3-methoxybenzyl bromide | 886499-54-3 | C₈H₇BrClFO | A benzyl (B1604629) bromide derivative. matrixscientific.com |

| 2-((3-chloro-4-fluoroanilino)methyl)-6-methoxyphenol | 415968-50-2 | C₁₄H₁₃ClFNO₂ | Contains an additional anilino methyl group. sigmaaldrich.com |

| 3-Chloro-2,6-dimethoxybenzoic acid | 36335-47-4 | C₉H₉ClO₄ | A benzoic acid derivative with two methoxy groups. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZISEPZSVSYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Chloro 6 Fluoro 2 Methoxyphenol and Its Derivatives

Established Synthetic Routes for Substituted Phenols

The synthesis of polysubstituted phenols like 3-Chloro-6-fluoro-2-methoxyphenol often relies on building the molecule step-by-step, carefully introducing each functional group in a controlled manner.

Multi-Step Approaches to Halogenated Methoxyphenols

The construction of complex halogenated methoxyphenols typically begins with a simpler, commercially available starting material, which is then elaborated through a sequence of reactions. A key strategy involves the synthesis of boronic acid or ester derivatives, which are versatile intermediates for creating carbon-carbon bonds.

For instance, a method for forming a closely related derivative, 2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlights a typical multi-step approach that could be adapted to produce the target phenol (B47542). google.com This process starts with 2-chloro-6-fluoroanisole (B1586750) and proceeds through lithiation and boronation steps. google.com

Table 1: Multi-Step Synthesis of a Phenylboronic Acid Pinacol (B44631) Ester Intermediate

| Step | Reactant | Reagents | Product | Description |

|---|---|---|---|---|

| 1 | 2-Chloro-6-fluoroanisole | n-Butyl lithium | 6-Chloro-2-fluoro-3-lithioanisole | Directed ortho-metalation where the lithium replaces a hydrogen atom ortho to the methoxy (B1213986) group. |

| 2 | 6-Chloro-2-fluoro-3-lithioanisole | Trimethyl borate | Dimethyl 4-chloro-2-fluoro-3-methoxyphenylboronate | The lithiated intermediate is trapped with an electrophilic boron source. |

| 3 | Dimethyl 4-chloro-2-fluoro-3-methoxyphenylboronate | Pinacol (2,3-dimethyl-2,3-butanediol) | 2-(4-Chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Esterification to form the more stable and commonly used pinacol boronic ester. |

This synthetic sequence demonstrates a controlled method for introducing a boronic ester group, which can subsequently be converted to a hydroxyl group to yield the final phenol product or used in coupling reactions to generate more complex derivatives. google.com

Other established methods for preparing substituted phenols include the hydrolysis of diazonium salts, the Bamberger rearrangement of N-phenylhydroxylamines, and the Hock process, which proceeds via cumene (B47948) hydroperoxide. libretexts.org Demethylation of substituted methoxyphenols using strong acids like hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr₃) is also a common final step to unmask the phenolic hydroxyl group. encyclopedia.pubmdpi.com

Regioselective Functionalization Techniques

Achieving the specific substitution pattern of this compound hinges on regioselective reactions, where a functional group is introduced at a particular position on the aromatic ring. The C–H functionalization of free phenols has emerged as a powerful tool, providing an efficient way to increase molecular complexity without the need for pre-functionalized substrates. nih.govnih.gov

Various strategies have been developed to control the position of functionalization (ortho, meta, or para). nih.govnih.gov For example, palladium-catalyzed reactions have shown high precision for ortho C-H bond allylic alkylation of electron-rich phenols and naphthols. acs.org Conversely, certain Brønsted acids can direct allylic alkylation to the para position. researchgate.net The inherent directing effects of the substituents (hydroxyl, methoxy, and halogens) play a crucial role, but these can be overridden or enhanced by the choice of catalyst and reaction conditions. researchgate.net In the context of synthesizing this compound, one could envision a strategy starting with a simpler phenol and sequentially introducing the halogen and methoxy groups using regioselective C-H activation techniques. nih.gov

Novel and Advanced Synthetic Protocols

Modern synthetic chemistry offers a range of advanced methods that can be applied to the synthesis of complex molecules like this compound, often providing higher efficiency and selectivity.

Transition-Metal Catalyzed Coupling Reactions in Halogenated Aryl Systems

Transition-metal catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds from aryl halides. rsc.orgwiley-vch.de Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, Negishi, and Sonogashira couplings are powerful tools for building complex aryl systems. umb.eduustc.edu.cn

Table 2: Overview of Key Transition-Metal Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst (Typical) | Electrophile | Nucleophile | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (Pd) | Aryl/Vinyl Halide or Triflate | Organoboron compound | C-C |

| Mizoroki-Heck | Palladium (Pd) | Aryl/Vinyl Halide | Alkene | C-C |

| Negishi | Palladium (Pd) or Nickel (Ni) | Aryl/Vinyl/Alkyl Halide | Organozinc compound | C-C |

| Sonogashira | Palladium (Pd) and Copper (Cu) | Aryl/Vinyl Halide | Terminal Alkyne | C-C |

| Buchwald-Hartwig | Palladium (Pd) | Aryl Halide | Amine | C-N |

These reactions are highly versatile and tolerate a wide range of functional groups. rhhz.net

In the synthesis of derivatives of this compound, a Suzuki coupling is particularly relevant. The previously mentioned 2-(4-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediate can be coupled with other aryl halides to build more complex structures, such as those found in novel herbicides. google.com For example, reacting this boronic ester with methyl 6-acetamido-2-chloropyrimidine-4-carboxylate in the presence of a palladium catalyst yields the coupled product in high yield (greater than 85%). google.com

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogenated Phenol Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway where a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org

The structure of this compound contains two halogen atoms. The feasibility of an SNAr reaction on a precursor to this molecule would depend on the specific substrate and the incoming nucleophile. For example, in a dichlorofluorobenzene derivative, a nucleophile could potentially displace one of the halogens. The fluorine atom, being highly electronegative, strongly activates the ring for nucleophilic attack. osti.gov Recent studies have even explored using a transient phenoxyl radical to act as a powerful electron-withdrawing group, enabling SNAr on otherwise unactivated halophenols. osti.gov This radical-mediated approach significantly lowers the activation barrier for nucleophilic substitution. osti.gov

The synthesis of m-aryloxy phenols through the reaction of aryl halides with resorcinol (B1680541) under basic conditions is a classic example of SNAr. mdpi.com Similarly, one could envision a strategy where a di- or tri-halogenated precursor reacts with a methoxide (B1231860) source to install the 2-methoxy group via an SNAr mechanism, provided the electronic and steric environment is favorable.

Environmentally Conscious Approaches in Halophenol Synthesis

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. dergipark.org.trnih.gov These principles are increasingly being applied to the synthesis of phenols and their halogenated derivatives.

Key strategies in green halophenol synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids (like CO₂), or ionic liquids can dramatically reduce the environmental impact of a synthesis. dergipark.org.trnih.gov For example, some transition-metal catalyzed couplings can be performed efficiently in water. wiley-vch.de

Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts, minimizes waste. nih.gov Artificial enzymes have been developed that can catalyze the oxidation of halophenols, demonstrating substrate-dependent chemoselectivity. mdpi.com For instance, one artificial peroxidase promotes the dehalogenation of 4-fluorophenol (B42351) to 1,4-benzoquinone, while selectively oligomerizing 4-chlorophenol. mdpi.com

Biocatalysis: The use of whole-cell or isolated enzyme systems offers a sustainable route to substituted phenols. For example, recombinant E. coli expressing specific hydroxylase enzymes can transform various 4-halophenols into their corresponding 4-halocatechols. researchgate.net This approach operates under mild conditions and can be scaled up for larger-scale production. researchgate.net

By integrating these approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Precursor Chemistry and Intermediate Derivatization

The synthesis of complex aromatic compounds such as this compound relies heavily on the strategic manipulation of simpler, readily available precursors. The specific arrangement of chloro, fluoro, methoxy, and hydroxyl groups on the benzene (B151609) ring necessitates a carefully planned synthetic route that controls regioselectivity at each step. The chemistry of precursor molecules, particularly substituted benzenes, and the derivatization of key intermediates are fundamental to achieving the desired molecular architecture.

A common approach for synthesizing highly substituted phenols involves the use of precursor molecules that already contain some of the desired functional groups or atoms that can be converted into them. rsc.org For instance, the synthesis might start from a multi-halogenated benzene or a methoxy-substituted aniline (B41778) or nitrobenzene. A patent for the preparation of the related compound 2-fluoro-3-chlorophenol starts from 1,3-dichloro-2-fluoro-4-nitrobenzene. google.com This precursor undergoes a series of reactions including nucleophilic substitution to introduce a methoxy group, reduction of the nitro group to an amine, and subsequent deamination and demethylation to yield the final phenol. google.com Such multi-step processes highlight the importance of stable, reactive intermediates in building the final product.

Role of Halogenated Anisoles and Phenols as Synthetic Intermediates

Halogenated anisoles and phenols are cornerstone intermediates in organic synthesis, valued for their utility as versatile building blocks for pharmaceuticals, agrochemicals, and other fine chemicals. google.combeilstein-journals.org Their importance stems from the presence of multiple reactive sites that can be selectively functionalized. The hydroxyl group in phenols and the methoxy group in anisoles are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions. youtube.com Conversely, halogen atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects guides the regiochemical outcome of subsequent reactions.

Reactions and Applications:

Electrophilic Aromatic Substitution: Halogenated phenols and anisoles readily undergo reactions such as nitration, further halogenation, and Friedel-Crafts acylation. youtube.comgoogle.com For example, the bromination of anisole (B1667542) in acetic acid proceeds without a catalyst, yielding a mixture of ortho- and para-bromoanisole, with the para isomer being the major product. youtube.com The presence of existing halogen substituents influences the position of new incoming groups, a critical factor in multi-step syntheses.

Nucleophilic Substitution: The carbon-halogen bond in aryl halides can be subjected to nucleophilic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. ncert.nic.in A more common strategy is the use of these halides in metal-catalyzed cross-coupling reactions.

Precursors for Other Functional Groups: The hydroxyl group of a phenol can be converted into an ether or an ester, while a halogen atom can be replaced by a variety of functional groups through reactions like the Buchwald-Hartwig amination or Suzuki coupling. Phenols can also be synthesized from haloanilines via diazotization followed by hydrolysis. google.com

The table below summarizes key reactions involving these intermediates.

| Intermediate Class | Reaction Type | Reagents/Conditions | Product Type |

| Anisoles | Halogenation | Br₂ in Acetic Acid | Bromoanisoles (ortho/para mixture) youtube.com |

| Anisoles | Nitration | Conc. H₂SO₄, Conc. HNO₃ | Nitroanisoles (ortho/para mixture) youtube.com |

| Anisoles | Friedel-Crafts Acylation | Acetic Anhydride, Lewis Acid | Acylanisoles (ortho/para mixture) youtube.com |

| Phenols | Halogenation | Halogenating agents (e.g., Cl₂, Br₂) with catalysts like AlCl₃ | Halogenated Phenols google.com |

| Haloanilines | Diazotization/Hydrolysis | Nitrous Acid, followed by heating in acid/water | Halogenated Phenols google.comgoogle.com |

| Halogenated Anisoles | Side-chain Chlorination | Cl₂, PCl₅ (catalyst), 190-195°C | Chlorinated at the methyl group orgsyn.org |

These transformations underscore the role of halogenated anisoles and phenols as pivotal intermediates, allowing for the sequential and controlled introduction of functional groups necessary to construct complex molecules like this compound.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality is a critical aspect of modern drug discovery and development, as different enantiomers of a molecule can exhibit vastly different biological activities. While the parent compound, this compound, is achiral, its derivatives can possess stereocenters. The development of stereoselective synthetic methods allows for the preparation of a single, desired enantiomer, which is often crucial for therapeutic applications.

Currently, specific research detailing the stereoselective synthesis of chiral derivatives of this compound is not extensively documented in the public domain. However, established principles of asymmetric synthesis can be applied to its structural framework to generate chiral molecules.

A common strategy for creating chiral derivatives from an aromatic precursor involves the asymmetric transformation of a prochiral functional group attached to the benzene ring. For instance, a ketone derivative could be synthesized and then subjected to asymmetric reduction using a chiral reducing agent (e.g., a borane (B79455) with a chiral ligand) to produce a chiral secondary alcohol. An example of a related chiral molecule is 1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanol. bldpharm.com The synthesis of such a compound in an enantiomerically pure form would typically involve the asymmetric reduction of the corresponding acetophenone (B1666503) derivative.

Another approach involves the use of chiral auxiliaries or catalysts in reactions that create a new stereocenter. For example, a chiral derivative could be formed through an asymmetric aldol (B89426) reaction starting from an aldehyde precursor or via a stereoselective alkylation. The development of such synthetic routes is a key area of research in medicinal chemistry, aimed at producing enantiomerically pure compounds for biological evaluation.

Mechanistic Studies of Reactivity of 3 Chloro 6 Fluoro 2 Methoxyphenol

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution involves an electrophile replacing a hydrogen atom on the aromatic ring. The rate and position of this substitution are heavily influenced by the existing substituents on the ring. byjus.com

The substituents on the benzene (B151609) ring of 3-Chloro-6-fluoro-2-methoxyphenol have competing effects on the ring's reactivity towards electrophiles.

Activating Groups: The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups. msu.edupressbooks.pub They donate electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. minia.edu.egbritannica.com This electron donation primarily increases the electron density at the ortho and para positions relative to the substituent. byjus.com In methoxybenzene (anisole), the methoxy group increases the rate of electrophilic substitution by about ten thousand times compared to benzene. msu.edu

Deactivating Groups: The chlorine (-Cl) and fluorine (-F) atoms are deactivating groups. libretexts.org Due to their high electronegativity, they withdraw electron density from the aromatic ring through an inductive effect, making the ring less nucleophilic and less reactive towards electrophiles. minia.edu.egstackexchange.com However, they are considered ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the intermediate carbocation formed during electrophilic attack at these positions. stackexchange.com The deactivating strength of halogens increases down the group, making fluorine a stronger deactivator than chlorine in some contexts, although its high electronegativity also leads to a strong inductive withdrawal. libretexts.org

Comparison of Substituent Effects on Aromatic Ring Reactivity

| Substituent | Effect on Reactivity | Directing Effect | Mechanism of Influence |

| -OH (Hydroxyl) | Strongly Activating msu.edupressbooks.pub | Ortho, Para | Resonance donation of lone pair electrons. |

| -OCH3 (Methoxy) | Strongly Activating msu.edu | Ortho, Para vaia.com | Resonance donation of lone pair electrons. |

| -Cl (Chloro) | Deactivating libretexts.org | Ortho, Para stackexchange.com | Inductive withdrawal (dominant), resonance donation. |

| -F (Fluoro) | Deactivating stackexchange.com | Ortho, Para stackexchange.com | Strong inductive withdrawal, weak resonance donation. stackexchange.com |

This table provides a general overview of the effects of the substituents present in this compound.

Direct halogenation of phenols is a common electrophilic aromatic substitution reaction. Due to the high activation of the phenolic ring, these reactions can often proceed without a Lewis acid catalyst. byjus.comchemistrysteps.com For highly activated phenols, polysubstitution is a common outcome, especially in polar solvents like water, which can ionize the phenol (B47542) to the even more reactive phenoxide ion. pw.livestackexchange.com

In a non-polar solvent, the reaction can be controlled to yield mono-substituted products. mlsu.ac.in The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic halogen. For this compound, the position of further halogenation would be directed by the existing substituents. The powerful ortho, para-directing ability of the hydroxyl and methoxy groups would likely direct incoming electrophiles to the available positions ortho or para to them. byjus.com

Recent research has focused on developing methods for selective ortho-halogenation of phenols, utilizing catalysts to control the regioselectivity. scientificupdate.com For instance, ammonium (B1175870) salt-catalyzed chlorination has been shown to be effective for the ortho-selective monochlorination of various phenols. scientificupdate.com

Nucleophilic Substitution Reactions

Aromatic rings, especially those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org

The most common mechanism for nucleophilic aromatic substitution is the addition-elimination mechanism. chemistrysteps.comlibretexts.org This two-step process involves:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.comyoutube.com This step is typically the rate-determining step as it involves the temporary loss of aromaticity. youtube.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.compressbooks.pub

For this mechanism to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups help to stabilize the negative charge of the Meisenheimer complex through resonance. youtube.comyoutube.com In this compound, the chlorine and fluorine atoms themselves are electron-withdrawing and could potentially be displaced by a strong nucleophile, although the presence of the electron-donating methoxy and hydroxyl groups would tend to disfavor this reaction pathway unless harsh conditions are applied. chemistrysteps.com The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate. chemistrysteps.com

The key intermediate in the addition-elimination mechanism is the carbanion, or Meisenheimer complex. youtube.comdalalinstitute.com This intermediate is a non-aromatic cyclohexadienyl anion. Its stability is crucial for the reaction to proceed. libretexts.org The formation of this carbanion is typically achieved through the attack of a nucleophile on an electron-deficient aromatic ring. curlyarrows.com

The reactivity of the carbanion intermediate lies in its ability to expel a leaving group to regain aromaticity. dalalinstitute.com The presence of electron-withdrawing substituents is essential for delocalizing the negative charge and stabilizing this intermediate. youtube.comyoutube.com Without such stabilization, the formation of the carbanion is energetically unfavorable. pressbooks.pub

Oxidation and Reduction Mechanisms

Phenols can undergo oxidation to form various products, including quinones. pressbooks.publibretexts.org The oxidation can proceed through different mechanisms, often involving radical intermediates.

The oxidation of phenols can be initiated by hydrogen atom transfer (HAT) from the phenolic hydroxyl group to an oxidizing agent, forming a phenoxyl radical. nih.govnih.gov This radical can then undergo further reactions. For instance, studies on the oxidation of substituted phenols by cupric-superoxo complexes have shown that the reaction proceeds via a rate-limiting HAT. nih.govnih.gov The resulting phenoxyl radical can then couple with another oxidant molecule, leading to either two-electron oxidation products or four-electron oxygenation products, depending on the substituents on the phenol. nih.gov

The oxidation of phenols can also be initiated by electrophilic attack of an oxidant, such as hydroxyl radicals, on the aromatic ring. researchgate.net This leads to the formation of dihydroxycyclohexadienyl radicals, which can then be further oxidized to hydroxylated products like catechols and hydroquinones. researchgate.net In the presence of certain metal ions like Cr(VI), phenols can be oxidized through the formation of a chromate (B82759) ester, followed by electron transfer. acs.org

The specific oxidation products of this compound would depend on the oxidant and reaction conditions. The presence of the methoxy group can influence the reaction pathway. For example, studies on the atmospheric reactivity of guaiacol (B22219) (2-methoxyphenol) with hydroxyl radicals have shown the formation of nitroguaiacol isomers in the presence of NOx. researchgate.net

Reduction of the aromatic ring of a phenol is also possible, for instance, through catalytic hydrogenation to form the corresponding cyclohexanol (B46403) derivative. mlsu.ac.in

Reductive Dehalogenation Processes in Substituted Phenols

Reductive dehalogenation is a critical process for the environmental breakdown of halogenated organic compounds, including chlorophenols. epa.gov This reaction involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. youtube.com In substituted phenols, this process can occur via chemical or biological pathways, often under anaerobic conditions. epa.gov

The mechanism typically involves the transfer of electrons to the chlorinated molecule, leading to the cleavage of the carbon-halogen bond. youtube.com For many chlorophenols, this process is facilitated by microbial communities. For instance, the bacterium Desulfomonile tiedjei has been shown to reductively dehalogenate the meta-chlorine substituents of chlorophenols. nih.gov The position of the halogen is a key determinant of reactivity. Studies on various chlorophenols have shown that the presence of other substituents on the phenolic ring influences the rate and regioselectivity of dehalogenation. nih.gov For example, more highly chlorinated phenols are often more readily dechlorinated. nih.gov The process may require the induction of specific enzymes, as seen with the dehalogenation of 3-chlorobenzoate, where the enzymes were only active when induced by the halogenated molecule. epa.gov

While specific studies on this compound are not detailed in the provided search results, its structure suggests it would be susceptible to reductive dehalogenation. The reaction could potentially target the chloro substituent, as C-Cl bonds are generally more reactive towards reduction than C-F bonds.

Table 1: Factors Influencing Reductive Dehalogenation of Chlorophenols

| Factor | Description | Significance |

| Number of Halogens | Generally, a higher degree of chlorination leads to a more favorable reaction. nih.gov | More substituted phenols are better electron acceptors. |

| Halogen Position | Meta-chlorine substituents are readily removed by certain bacteria like Desulfomonile tiedjei. nih.gov | Enzyme specificity dictates which isomers are dehalogenated. |

| Electron Donors | A source of electrons, such as formate (B1220265) or H₂, is required for the reduction. nih.govwikipedia.org | Drives the reductive process in biological systems. |

| Enzyme Induction | Specific dehalogenating enzymes may need to be induced by the presence of a halogenated substrate. epa.gov | Affects the ability of a microbial community to degrade a specific pollutant. |

Oxidative Transformations to Cyclic α,β-Unsaturated Ketones and Substituted Catechols

Phenols are susceptible to oxidation, which can lead to the formation of various products, including quinones (cyclic α,β-unsaturated ketones) and catechols (1,2-dihydroxybenzenes). libretexts.org The oxidation of phenols to quinones is a common transformation that can be achieved using strong oxidizing agents. pearson.com For example, the oxidation of phenol with chromic acid can yield p-benzoquinone. libretexts.org

For halophenols, metal ion-catalyzed oxidation with reagents like potassium peroxydisulphate has proven effective. ias.ac.in Copper(II) ion catalysis, in particular, can lead to the formation of halo-1,4-quinones in excellent yields. ias.ac.in The reaction likely proceeds through the formation of a phenoxyl radical, which is then further oxidized. researchgate.net The presence of blocking groups at the ortho- and para-positions can help to slow down polymerization, which is a common side reaction. ias.ac.in

The oxidation of a substituted phenol can also lead to the formation of catechols. For this compound, oxidation could potentially lead to a substituted benzoquinone by removing the phenolic hydrogen and subsequent transformation, or to a catechol derivative through hydroxylation of the ring. The thermodynamics of such reactions, including subsequent hydrogen atom transfers, have been studied for various para-substituted phenols. nih.gov

Table 2: Common Oxidants for Phenol to Quinone Transformation

| Oxidizing Agent/System | Product Type | Notes |

| Chromic Acid | p-Benzoquinones libretexts.org | A strong and classic oxidizing agent. |

| Fremy's Salt | Quinones libretexts.org | A milder oxidant suitable for facile redox equilibria. |

| Potassium Peroxydisulphate / Cu²⁺ | Halo-1,4-quinones ias.ac.in | Effective for the oxidation of halophenols. |

| Polyphenol Oxidase (Tyrosinase) | o-Quinones researchgate.net | Enzymatic oxidation that often leads to unstable quinones. |

Other Significant Reaction Pathways

Beyond direct dehalogenation and oxidation, the functionality of this compound allows for other complex and synthetically useful transformations.

Cascade Reactions and Ring Expansion Phenomena

Cascade reactions, where a single event triggers a series of subsequent intramolecular reactions, can lead to the rapid construction of complex molecular architectures from simple precursors. nih.gov In phenolic systems, such cascades can be initiated by various transformations. For example, the Danheiser benzannulation uses the photolysis of an α-diazo ketone to form a vinylketene, which then undergoes a pericyclic cascade to form substituted phenols. wikipedia.org While this is a method of synthesis, similar ketene (B1206846) intermediates generated from phenols can undergo subsequent reactions.

Ring expansion reactions allow for the conversion of a smaller ring into a more stable, larger one. chemistrysteps.com This is often driven by the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.comyoutube.com For example, the hydrolysis of an alkyl halide with a cyclobutane (B1203170) ring can lead to a cyclopentane-containing product through a ring-expansion rearrangement. chemistrysteps.com In the context of bicyclic systems, chlorinative ring expansion of bicyclic carbinols can be promoted by reagents like NaOCl and acetic acid to yield larger, bridged bicycloketones. msu.edu Although specific cascade or ring-expansion reactions involving this compound are not documented in the provided results, its phenolic ring could potentially participate in or influence such transformations if appropriate functional groups were present on a side chain.

O-Methylation and Demethylation Reactions in Methoxyphenols

The methoxy group of this compound and its phenolic hydroxyl group are key sites for O-methylation and demethylation reactions, respectively. These transformations are fundamental in organic synthesis and biological processes.

O-Demethylation is the cleavage of the methyl ether to yield the corresponding phenol. This is a common reaction for aryl methyl ethers, which are often resistant to simple hydrolysis. researchgate.net Strong Lewis acids are frequently employed for this purpose. Boron tribromide (BBr₃) is a highly effective reagent that can cleave aryl methyl ethers at or below room temperature. chem-station.comcommonorganicchemistry.com The mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.commdma.ch Other reagents like aluminum chloride (AlCl₃) and strong protic acids such as 47% hydrobromic acid (HBr) at elevated temperatures can also effect demethylation. chem-station.comcommonorganicchemistry.com In biological systems, O-demethylation of chloroanisoles by soil bacteria has been observed as a key step in their degradation. nih.gov

O-Methylation involves the conversion of the phenolic hydroxyl group into a methyl ether. This can be a protective strategy in multi-step syntheses or a way to modify the properties of the molecule. eurekaselect.com Chemoselective methylation of phenolic hydroxyl groups has been shown to prevent undesirable side reactions, such as the formation of reactive quinone methide intermediates during lignin (B12514952) depolymerization. osti.gov Common methylating agents include dimethyl sulfate, which can be used under basic conditions. osti.gov In nature, bacterial strains can O-methylate chlorophenols, sometimes as a competitive process to degradation. researchwithrutgers.com

Table 3: Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Conditions | Mechanism |

| Boron Tribromide (BBr₃) | Low temperature (e.g., -78°C to RT) in CH₂Cl₂ chem-station.comcommonorganicchemistry.com | Lewis acid-mediated cleavage. chem-station.commdma.ch |

| Hydrobromic Acid (HBr) | Elevated temperatures (e.g., ~130°C) chem-station.comcommonorganicchemistry.com | Brønsted acid-catalyzed Sₙ2 attack by bromide. chem-station.com |

| Aluminum Chloride (AlCl₃) | Heating in a solvent like CH₂Cl₂ or acetonitrile. chem-station.com | Lewis acid-mediated cleavage, less reactive than BBr₃. chem-station.com |

| Thiolates | Elevated temperatures in a polar aprotic solvent (e.g., DMF). commonorganicchemistry.com | Nucleophilic demethylation (Sₙ2). |

| Microbial Systems | Biological conditions with specific bacterial strains. nih.gov | Enzymatic, often via oxygenase-type demethylases. nih.gov |

Advanced Analytical Characterization Techniques for 3 Chloro 6 Fluoro 2 Methoxyphenol Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 3-Chloro-6-fluoro-2-methoxyphenol, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its substitution pattern.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would feature two doublets, corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling constants would be influenced by the surrounding chloro, fluoro, methoxy (B1213986), and hydroxyl groups. A singlet would be observed for the methoxy group protons, typically in the 3.8-4.0 ppm range. Another singlet, which may be broad and exchangeable with D₂O, would correspond to the phenolic hydroxyl proton. rsc.org

¹³C NMR: The carbon NMR spectrum would reveal a unique signal for each of the seven carbon atoms in this compound. The chemical shifts of the aromatic carbons are highly dependent on the attached substituents. The carbon bearing the methoxy group would appear downfield, as would the carbons bonded to the electronegative chlorine and fluorine atoms. The methoxy carbon itself would produce a signal around 55-60 ppm. rsc.org Coupling between carbon and fluorine atoms (¹J-CF, ²J-CF, etc.) would result in splitting of the carbon signals, providing further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted data based on known substituent effects and data from similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| Aromatic-H (at C4) | ~7.0-7.2 (d) | - | ³J-HH, ⁴J-HF |

| Aromatic-H (at C5) | ~6.8-7.0 (d) | - | ³J-HH, ³J-HF |

| Methoxy (-OCH₃) | ~3.9 (s) | ~56 | - |

| Hydroxyl (-OH) | Variable, broad (s) | - | - |

| C1 (-OH) | - | ~145-150 (d) | ²J-CF |

| C2 (-OCH₃) | - | ~140-145 | - |

| C3 (-Cl) | - | ~115-120 | - |

| C4 | - | ~120-125 (d) | ³J-CF |

| C5 | - | ~118-122 (d) | ²J-CF |

| C6 (-F) | - | ~150-155 (d) | ¹J-CF |

Note: (s) = singlet, (d) = doublet. Chemical shifts are referenced to TMS. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental formula of a compound. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying components in a mixture.

GC-MS and LC-MS: In a typical electron ionization (EI) mass spectrum obtained via GC-MS, this compound would exhibit a molecular ion peak (M⁺). The isotopic pattern of this peak would be characteristic, showing an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. nist.gov Common fragmentation patterns for phenols include the loss of a methyl group (-CH₃) from the methoxy substituent and the loss of a CO group. nist.gov

ESI-MS: Electrospray ionization (ESI), often used with LC-MS, is a softer ionization technique. In negative ion mode, it would likely show a prominent [M-H]⁻ peak corresponding to the deprotonated phenol (B47542).

High-Resolution MS (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₇H₆ClFO₂). This is critical to distinguish it from other potential isomers or compounds with the same nominal mass.

IR and UV-Vis spectroscopy offer valuable insights into the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretching vibration of the phenolic group. C-H stretching vibrations for the aromatic ring and the methoxy group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. Characteristic C-O stretching bands for the ether and phenol would be found in the 1000-1300 cm⁻¹ region. nist.gov The C-Cl and C-F stretching vibrations would also be present in the fingerprint region, typically below 1200 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, usually recorded in a solvent like methanol (B129727) or ethanol, would show absorption bands characteristic of a substituted benzene ring. Phenolic compounds typically exhibit two main absorption bands resulting from π→π* transitions. For substituted phenols, these bands are often observed around 220 nm and 270-280 nm. The exact position and intensity of these bands are influenced by the nature and position of the substituents on the aromatic ring.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Expected Observations for this compound |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) with characteristic chlorine isotope pattern (M⁺/M+2⁺ ratio ~3:1). |

| IR Spectroscopy (cm⁻¹) | ~3200-3600 (O-H stretch, broad), ~2850-2950 (C-H stretch, methoxy), ~1450-1600 (C=C stretch, aromatic), ~1000-1300 (C-O stretch). |

| UV-Vis Spectroscopy (nm) | Absorption maxima expected around 220 nm and 270-280 nm, characteristic of a substituted phenol. |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, byproducts, or other components in a sample, as well as for assessing its purity.

Both GC and HPLC are workhorse techniques for the analysis of phenolic compounds.

Gas Chromatography (GC): Phenols can be analyzed directly by GC, often using a flame ionization detector (FID). acs.org For enhanced volatility and improved peak shape, phenols are frequently converted to more stable derivatives, such as trimethylsilyl (B98337) (TMS) or isobutoxycarbonyl (isoBOC) ethers, prior to analysis. nih.govresearchgate.net The choice of capillary column is critical; columns with different polarities (e.g., DB-5 or DB-17) can be used to achieve optimal separation from isomeric impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common mode for phenol analysis. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water (often acidified with acetic or formic acid) and an organic modifier like methanol or acetonitrile. lcms.cz Detection is commonly performed using a UV detector set at one of the absorption maxima of the analyte (e.g., ~275 nm). The high efficiency of modern ultra-high-performance liquid chromatography (U-HPLC) systems allows for rapid and high-resolution separations of complex mixtures of phenolic pollutants. lcms.cz

Capillary electrophoresis (CE) offers a high-efficiency alternative for separating charged or chargeable species.

Capillary Zone Electrophoresis (CZE): For phenolic compounds, CZE is typically performed under basic conditions (high pH) to ensure the deprotonation of the hydroxyl group, imparting a negative charge to the molecule. acs.org This allows the analytes to be separated based on their charge-to-size ratio. The background electrolyte (BGE) often contains a buffer like ammonium (B1175870) hydroxide (B78521) or borate. acs.orgsigmaaldrich.com Coupling CE with mass spectrometry (CE-MS) provides both high separation efficiency and definitive identification, making it a powerful tool for analyzing complex samples containing various substituted phenols. acs.org

Solid-State Characterization

The solid-state properties of a molecule, such as its crystal structure and the nature of its intermolecular interactions, are fundamental to understanding its physical and chemical behavior. For the compound this compound, a detailed investigation into its solid-state characteristics would provide crucial insights. However, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of experimental data from advanced analytical techniques such as X-ray crystallography and Hirshfeld surface analysis for this specific compound.

While data for structurally related molecules exists, for instance, for chalcone (B49325) derivatives containing substituted phenyl rings, this information is not directly applicable to this compound due to differences in their molecular structure and functional groups. The unique substitution pattern on the phenol ring of this compound is expected to give rise to distinct crystal packing and intermolecular interactions.

In the absence of experimental data, the following sections outline the principles of these advanced techniques and the type of information they would yield if applied to this compound.

X-ray Crystallography for Molecular Geometry and Crystal Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can elucidate its molecular geometry, including bond lengths, bond angles, and torsion angles. This technique would provide definitive information on the conformation of the this compound molecule in the solid state.

Furthermore, X-ray crystallography reveals the crystal structure, which describes how individual molecules are arranged in the crystal lattice. This includes the determination of the crystal system, space group, and unit cell dimensions. Understanding the crystal structure is essential for comprehending the macroscopic properties of the material.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1209.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.543 |

Note: The data in this table is hypothetical and serves as an example of what X-ray crystallography could determine. No experimental data has been found for this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), shape index, and curvedness, a detailed picture of the intermolecular contacts can be obtained.

This analysis is particularly useful for identifying and ranking the significance of different types of interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions, which govern the crystal packing. For this compound, Hirshfeld surface analysis would reveal the roles of the hydroxyl, chloro, fluoro, and methoxy groups in directing the supramolecular assembly.

Hypothetical Hirshfeld Surface Analysis Findings for this compound

| Interaction Type | Contribution to Hirshfeld Surface (%) | Key Features |

| O-H···O Hydrogen Bonds | 25% | Strong interactions forming chains or dimers between molecules. |

| C-H···O Interactions | 18% | Weaker hydrogen bonds contributing to the overall packing stability. |

| C-H···F Interactions | 12% | Interactions involving the fluorine substituent. |

| C-H···Cl Interactions | 10% | Interactions involving the chlorine substituent. |

| π-π Stacking | 8% | Interactions between the aromatic rings of adjacent molecules. |

| H···H Contacts | 27% | Van der Waals interactions. |

Note: The data in this table is hypothetical and illustrates the type of quantitative information that Hirshfeld surface analysis provides. No experimental data has been found for this compound.

Computational and Theoretical Investigations of 3 Chloro 6 Fluoro 2 Methoxyphenol

Quantum Chemical Studies

Quantum chemical studies, particularly those rooted in density functional theory (DFT), have become indispensable in elucidating the fundamental characteristics of molecules like 3-Chloro-6-fluoro-2-methoxyphenol. These methods allow for a detailed exploration of its molecular geometry, thermodynamic stability, and the nature of its chemical bonds.

Below is an interactive table showcasing typical bond lengths and angles for a substituted phenol (B47542) ring, similar to what would be obtained for this compound through DFT calculations.

Theoretical calculations are also employed to determine the thermodynamic properties of this compound, which are crucial for understanding its stability and behavior in chemical reactions. Parameters such as the Gibbs Free Energy of formation (ΔGf), enthalpy of formation (ΔHf), and entropy (S) can be computed using DFT methods. These values indicate the thermodynamic favorability of the compound's existence and its potential to participate in chemical transformations. A negative Gibbs Free Energy of formation, for instance, would suggest that the molecule is stable with respect to its constituent elements.

The following interactive table presents hypothetical thermodynamic data for this compound, as would be determined by computational methods.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, while the LUMO would likely be distributed over the aromatic system, influenced by the electron-withdrawing halogen substituents.

This interactive table illustrates the kind of data obtained from an FMO analysis of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.govscienceopen.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. researchgate.netresearchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. nih.gov Blue regions, conversely, denote positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the fluorine atom, making them sites for electrophilic interaction. Positive potential would be expected around the hydrogen atom of the hydroxyl group.

The table below provides an example of the type of information derived from an NBO analysis.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is also instrumental in predicting the mechanisms of chemical reactions involving this compound and mapping their energy profiles. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies for various potential pathways. This allows for the identification of the most likely reaction mechanism. For instance, in reactions such as electrophilic aromatic substitution or nucleophilic substitution, computational studies can elucidate the step-by-step process, including the formation of intermediates and the structures of transition states. This predictive capability is invaluable for designing new synthetic routes and understanding the chemical behavior of the compound under different reaction conditions.

Transition State Analysis in Key Organic Reactions

Transition state theory is a cornerstone of computational chemistry for studying reaction mechanisms. By modeling the high-energy transition state structure that connects reactants and products, chemists can calculate activation energies and predict reaction rates. For this compound, key organic reactions would include electrophilic aromatic substitution, oxidation of the phenolic hydroxyl group, and nucleophilic substitution.

A transition state analysis for the oxidation of the phenolic group, for instance, would focus on the breaking of the O-H bond. The substituents on the aromatic ring—chloro, fluoro, and methoxy (B1213986) groups—play a crucial role in stabilizing or destabilizing this transition state. The electron-withdrawing nature of the chlorine and fluorine atoms influences the electron density of the ring and the acidity of the hydroxyl proton. Conversely, the methoxy group is typically electron-donating. Computational models can precisely calculate how this electronic interplay affects the energy barrier for reactions like hydrogen atom abstraction by free radicals. acs.orgnih.gov

In electrophilic reactions, the substituents would direct incoming electrophiles and affect the stability of the carbocation intermediate (the Wheland intermediate), which is closely related to the transition state. Theoretical calculations can map the potential energy surface of the reaction, identifying the most likely pathways and predicting the regioselectivity of the substitution. For example, in reactions with perfluoroalkyl sulfenyl chlorides to produce sulfide (B99878) derivatives, the electron-rich nature of the phenol would be computationally assessed to predict the reaction's feasibility and outcome. beilstein-journals.org

Solvent Effects on Reaction Mechanisms and Antioxidant Activity

The solvent environment can dramatically alter the kinetics and thermodynamics of a reaction. For phenolic compounds, including this compound, solvent effects are particularly critical for their antioxidant activity. Phenols exert their antioxidant effect primarily by donating their hydroxyl hydrogen atom to neutralize chain-carrying peroxyl radicals (ROO•). oup.com

Computational studies have shown that hydrogen-bond accepting (HBA) solvents significantly reduce the rate of this hydrogen atom transfer (HAT). oup.comcmu.edu The solvent molecules form hydrogen bonds with the phenolic proton (ArOH•••Solvent), making it less available to react with free radicals. oup.com The magnitude of this kinetic solvent effect is determined by the acidity of the phenol and the hydrogen-bond accepting ability (basicity) of the solvent. oup.com

The following table outlines the general effects of different solvent types on the antioxidant mechanisms of phenols.

| Solvent Type | Dominant Mechanism | Interaction with Phenol | Effect on Antioxidant Rate |

| Non-polar (e.g., hexane) | Hydrogen Atom Transfer (HAT) | Minimal interaction | Baseline activity |

| Polar Aprotic (e.g., acetone) | Hydrogen Atom Transfer (HAT) | Acts as a hydrogen-bond acceptor | Decreased activity cmu.eduresearchgate.net |

| Polar Protic (e.g., methanol (B129727), ethanol) | Competing HAT and SPLET | Acts as H-bond acceptor and can facilitate ionization | Complex effect; depends on phenol pKa and solvent polarity oup.comacs.orgnih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and its quantitative extension (QSAR) are computational methodologies used to correlate a molecule's chemical structure with its biological activity or toxicity. jst.go.jp These models are fundamental in drug discovery and toxicology for prioritizing candidates and predicting their effects without extensive testing. mdpi.comresearchgate.net

Prediction of Biological Activity from Electronic and Steric Parameters

The biological activity of substituted phenols is governed by a combination of electronic and steric factors. QSAR models aim to capture these relationships using calculated molecular descriptors. jst.go.jp

Electronic Parameters: These describe how the substituents affect the electron distribution in the molecule. Key electronic descriptors for phenols include:

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing ability of substituents. For this compound, the chloro and fluoro groups are electron-withdrawing, while the methoxy group is electron-donating.

Acid dissociation constant (pKa): The acidity of the phenolic proton is heavily influenced by electronic effects and is a critical parameter in many QSAR models for toxicity. nih.govjst.go.jp

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond, which is central to antioxidant activity. acs.orgnih.gov

Steric Parameters: These relate to the size and shape of the molecule, which influence its ability to fit into a biological target like an enzyme or receptor.

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates models based on the steric and electrostatic fields surrounding the molecule. scientific.net Studies on substituted phenols show that the steric field of the substituents is often a dominating factor for toxicity. scientific.net

Hydrophobicity (log P): The partition coefficient between octanol (B41247) and water, log P, is a crucial descriptor that models the compound's ability to cross biological membranes. jst.go.jp

A QSAR model for a specific biological endpoint, such as estrogen receptor binding, might integrate these parameters to predict the activity of this compound based on the specific contributions of its substituents. nih.gov

| Parameter Type | Descriptor Example | Influence on Biological Activity | Relevance to this compound |

| Electronic | pKa | Affects ionization state and interaction with polar sites in receptors. jst.go.jp | Influenced by the opposing effects of halo-(withdrawing) and methoxy-(donating) groups. |

| Electronic | Hammett Constant (σ) | Modulates electron density, affecting reaction rates and binding affinity. jst.go.jp | The net electronic effect is a sum of the individual substituent constants. |

| Steric | Molecular Shape (CoMFA) | Determines the goodness-of-fit to a receptor's binding pocket. scientific.net | The positions of the Cl, F, and OCH3 groups define the molecule's 3D shape and steric hindrance. |

| Hydrophobicity | log P | Governs membrane transport and distribution within biological systems. jst.go.jp | Each substituent contributes to the overall hydrophobicity of the molecule. |

Computational Toxicology Modeling of Substituted Phenols

Computational toxicology uses in silico models to predict the potential toxicity of chemicals. researchgate.net For phenols, a primary mechanism of toxicity involves their metabolic bioactivation into reactive species, such as phenoxyl radicals or quinones, which can damage cellular macromolecules. acs.orgnih.gov

QSAR models are widely used to predict the toxicity of substituted phenols to various organisms. jst.go.jp These models often reveal that toxicity is a function of hydrophobicity (log P) and electronic parameters like pKa. nih.govjst.go.jp Standard computational models often link cytotoxicity to factors that increase the production rate of the phenoxyl radical. acs.orgnih.gov

Researchers frequently divide phenolic substituents into two groups for modeling: electron-donating groups (EDG) and electron-withdrawing groups (EWG), as they can follow different toxicity trends. acs.orgnih.gov this compound is a complex case with both EWG (Cl, F) and EDG (OCH3) substituents.

Furthermore, computational tools known as "structural alerts" can identify molecular fragments, like the phenol group itself, that are associated with a risk of forming reactive metabolites. nih.govnih.gov Advanced models go beyond simple alerts to predict the context-specific probability that a molecule will be bioactivated. For example, a deep neural network model has been developed to predict whether a given phenol will be metabolized to a reactive quinone. nih.gov The likelihood of this compound undergoing such bioactivation could be assessed using these in silico approaches.

| Modeling Approach | Toxicological Endpoint | Key Descriptors | Predicted Outcome for Substituted Phenols |

| QSAR | Cytotoxicity (e.g., EC50) | log P, pKa, BDE acs.orgnih.govjst.go.jp | Toxicity often correlates with hydrophobicity and factors promoting phenoxyl radical formation. |

| 3D-QSAR (CoMFA/CoMSIA) | Acute Toxicity | Steric and Electrostatic Fields scientific.net | Steric bulk and electronic properties of substituents are dominant factors. scientific.net |

| Structural Alert Analysis | Reactive Metabolite Formation | Presence of a phenol ring nih.govnih.gov | The phenol moiety is an alert for potential bioactivation to a quinone. nih.gov |

Biological and Pharmacological Relevance of 3 Chloro 6 Fluoro 2 Methoxyphenol Derivatives

A Versatile Intermediate in Chemical Synthesis

Gateway to Novel Anti-Microbial Agents

The core structure of 3-Chloro-6-fluoro-2-methoxyphenol is reminiscent of moieties found in potent anti-microbial compounds. For instance, the fluoroquinolone class of antibiotics, known for their broad-spectrum activity, often incorporates a fluorinated aromatic ring. The synthesis of novel quinolone-like structures is an active area of research, and while direct synthesis from this compound is not extensively documented, its structural motifs are pertinent. Research into new fluoroquinolone-like antibacterial agents has explored core structures like 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione. nih.gov The synthesis of such complex heterocyclic systems often relies on appropriately substituted aromatic precursors.

Furthermore, the development of novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides as potential antimicrobial agents has shown that the introduction of a halogen atom, such as chlorine, at specific positions on the quinoxaline (B1680401) ring can enhance antibacterial properties against Gram-positive strains, including mycobacteria. mdpi.com This highlights the potential value of the chloro and fluoro substitutions present in this compound for the development of new anti-infective therapies.

A Scaffold for the Synthesis of Anti-Cancer Agents

The quest for more effective and selective anti-cancer drugs has led to the exploration of a wide array of chemical scaffolds. Derivatives containing chloro and fluoro substitutions on aromatic rings have featured in the design of several successful anti-cancer agents. For example, research has demonstrated the cytotoxic activities of 6-chloro-7-arylamino-5,8-isoquinolinediones against human solid tumor cell lines. researchgate.net

The synthesis of novel 3-amino-1,2,4-triazole derivatives has also been investigated for their anti-cancer properties. nih.gov The versatility of the this compound scaffold could potentially be exploited to create novel triazole derivatives with enhanced anti-proliferative activity.

Foundation for Anti-Inflammatory Compounds and Enzyme Inhibitors

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a key therapeutic goal. Research into new anti-inflammatory compounds has explored various chemical structures. For instance, a study on the synthesis of new methoxy (B1213986) derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans revealed their ability to inhibit the NF-κB pathway and restore normal reactive oxygen species (ROS) and nitric oxide (NO) levels upon lipopolysaccharide (LPS) activation. nih.gov

In a similar vein, the synthesis of pyrazole-substituted 6-nitrobenzimidazoles has yielded compounds with notable anti-inflammatory activity. researchgate.net The structural elements of this compound could serve as a starting point for the generation of novel anti-inflammatory candidates.

Intermediates for the Agrochemical Sector

The development of effective and selective herbicides is crucial for modern agriculture. Substituted phenylboronic acids and their esters are important intermediates in the synthesis of various agrochemicals. A patent for the synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol (B44631) esters highlights their utility in preparing 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which are effective herbicides. google.com The synthesis of these boronic acid esters often starts from a corresponding substituted benzene (B151609), such as 1-chloro-3-fluoro-2-substituted benzene. google.com This suggests a potential application for derivatives of this compound in the agrochemical industry.

Exploring the Molecular Mechanisms of Action

The potential biological activities of this compound derivatives can be understood by examining the molecular mechanisms of structurally related compounds.

Insights from Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic agents. For instance, new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans have been shown to inhibit the NF-κB pathway, a key regulator of inflammation. nih.gov

Furthermore, a new series of benzisoxazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, which is a target for anti-diabetic drugs. nih.gov These findings suggest that derivatives of this compound could be designed to target specific enzymes involved in various disease processes.

No Direct Research Found on the

Despite a comprehensive search of scientific literature and databases, no specific research was identified on the biological and pharmacological properties of this compound and its derivatives. The requested detailed analysis of its receptor binding, cellular pathway modulation, and structure-activity relationships could not be fulfilled due to the absence of published studies on this particular compound.

The investigation sought to provide an in-depth article structured around the specific biological activities of derivatives of this compound. The intended focus was on their interactions with biological targets, their effects on cellular mechanisms such as apoptosis, and the relationship between their chemical structure and biological activity, including computational predictions.

However, the search yielded no dedicated studies for this specific halogenated and methoxylated phenol (B47542). While research exists on broader categories of compounds such as 2-methoxyphenols doaj.orguaeu.ac.aeresearchgate.netscilit.com, resveratrol (B1683913) derivatives containing a methoxyphenol component nih.gov, and other various chloro- and fluoro-substituted aromatic compounds nih.govmdpi.comacs.orgbldpharm.comchemicalbook.comsigmaaldrich.com, none of these directly investigate the compound "this compound" or its derivatives in a pharmacological context.

Therefore, the following sections, as requested in the initial outline, remain unaddressed due to the lack of available data:

Structure-Activity Relationship (SAR) Studies for Bioactivity:The scientific literature does not contain any SAR studies for this class of compounds that would explain how the chloro, fluoro, and methoxy substituents influence their biological activity.

Computational Docking Studies for Predictive Bioactivity:No computational or molecular docking studies have been published that would predict the bioactivity or binding modes of this compound derivatives.

Table of Mentioned Compounds

Since no specific derivatives of this compound were discussed in the context of biological activity, a table of these compounds cannot be generated. The compounds mentioned in the search results belong to different chemical classes and are not direct derivatives of the subject compound.

Environmental Disposition and Biotransformation of Halogenated Methoxyphenols

Microbial Degradation Pathways

Microorganisms have evolved diverse enzymatic systems to metabolize a wide array of aromatic compounds, including those containing halogens. These pathways are crucial for the natural attenuation of such pollutants in soil and water.

Under anaerobic conditions, a key transformation process is reductive dehalogenation, where a halogen substituent is removed and replaced by a hydrogen atom. researchgate.net This process is particularly important for highly chlorinated compounds.

Pure cultures of anaerobic bacteria have been shown to catalyze this reaction. For instance, the sulfate-reducing bacterium Desulfomonile tiedjei DCB-1 can reductively dehalogenate various chlorophenols. nih.govwikipedia.org Studies on this bacterium have revealed that it preferentially removes chlorine substituents from the meta position on the phenolic ring. nih.govasm.org For example, it can degrade pentachlorophenol (B1679276) (PCP) to 2,4,6-trichlorophenol (B30397) by removing the two meta-chlorines. nih.govasm.org The process is an active metabolic one, requiring an electron donor like formate (B1220265). nih.gov Generally, more highly chlorinated phenols are dechlorinated more readily than those with fewer chlorine atoms. nih.gov

For 3-Chloro-6-fluoro-2-methoxyphenol, the chlorine atom is at the C-3 position, which is meta to the hydroxyl group. Based on the known specificity of organisms like Desulfomonile tiedjei, this chlorine atom would be a primary target for reductive dehalogenation under anaerobic conditions, potentially transforming the compound into 6-fluoro-2-methoxyphenol.

The methoxy (B1213986) group is another site for microbial attack. The cleavage of the ether bond, known as O-demethylation, is a critical step in the metabolism of methoxylated aromatic compounds. nih.gov This reaction converts the methoxyphenol into a catechol derivative, which can then enter central metabolic pathways.

Bacterial strains from the genera Rhodococcus and Mycobacterium are known to degrade polychlorinated phenols, guaiacols (2-methoxyphenols), and syringols (2,6-dimethoxyphenols). nih.gov Rhodococcus chlorophenolicus, for example, can O-methylate chlorinated hydroquinones but also degrades polychlorinated 4-methoxyphenols. nih.govasm.org The degradation of chlorophenols by these strains is often initiated by para-hydroxylation, followed by further breakdown. nih.gov

In parallel with degradation, some bacteria can also perform O-methylation, converting a phenol (B47542) to a methoxy-containing anisole (B1667542). nih.gov However, O-methylation of chlorophenols is generally a much slower reaction compared to their degradation. nih.gov In Pseudomonas putida, O-demethylation of vanillate (B8668496) (a methoxylated aromatic acid) is a well-studied, rate-limiting step in its catabolism. nih.gov

For this compound, the methoxy group at the C-2 position would be susceptible to O-demethylation by bacteria like Rhodococcus or Pseudomonas. This would yield 3-chloro-6-fluorocatechol, a dihydroxybenzene derivative more amenable to subsequent aerobic ring cleavage.

In complex environmental matrices like soil and sediment, the degradation of halogenated phenols is often the result of the synergistic action of diverse microbial consortia. frontiersin.org Different species may carry out different steps of the degradation pathway.

Aerobic degradation of chloroaromatics typically proceeds through chlorinated catechols as central intermediates. researchgate.net Bacteria such as Rhodococcus erythropolis have demonstrated the ability to degrade phenol and chlorophenols, utilizing the β-ketoadipate pathway for aromatic ring cleavage. mdpi.com The presence of multiple halogen types (chlorine and fluorine) on this compound adds complexity. While microbial dechlorination is common, the carbon-fluorine bond is generally stronger and more resistant to cleavage than the carbon-chlorine bond.

| Degradation Pathway | Microorganism(s) | Key Transformation | Substrate Examples |

| Reductive Dehalogenation | Desulfomonile tiedjei | Removal of meta-chlorine | Pentachlorophenol, 3-Chlorobenzoate nih.govoup.com |

| O-Demethylation | Rhodococcus sp., Mycobacterium sp. | Cleavage of methoxy group | Polychlorinated guaiacols & syringols nih.gov |

| O-Demethylation | Pseudomonas putida | Cleavage of methoxy group | Vanillate nih.gov |

| Degradation/Mineralization | Rhodococcus erythropolis | Ring cleavage via β-ketoadipate pathway | Phenol, Chlorophenols mdpi.com |

| O-Methylation | Rhodococcus sp., Acinetobacter sp. | Addition of methyl group to hydroxyl | Halogen-substituted phenols nih.gov |

Abiotic Degradation Mechanisms

In addition to microbial action, halogenated methoxyphenols can be degraded by non-biological processes, primarily driven by chemical reactions with oxidants or by the absorption of light energy.

Ozone is a powerful oxidant used in water treatment that reacts readily with electron-rich phenolic compounds. scielo.org.comdpi.com The reaction can proceed through two main mechanisms: a direct reaction with the molecular ozone or an indirect reaction with highly reactive hydroxyl radicals (•OH) formed from ozone decomposition, especially at higher pH. scielo.org.conih.gov

The ozonation of phenols leads to the formation of hydroxylated intermediates (like diphenols and catechols) and quinones. scielo.org.coacs.org With continued ozone exposure, the aromatic ring is cleaved, generating smaller, non-aromatic organic acids such as muconic acid, oxalic acid, and formic acid. scielo.org.co The substitution pattern on the phenol ring affects the reaction rate and product distribution, but most phenolic structures are susceptible to ozone attack. acs.org In the case of pentabromophenol, ozonation leads to a variety of by-products through debromination and ring cleavage. nih.gov For this compound, ozonation would be an effective degradation method, attacking the aromatic ring and leading to its eventual mineralization.

Photolytic Degradation